molecular formula C8H5Cl2F2NO2 B1447698 2,5-Dichloro-3-(difluoromethoxy)benzamide CAS No. 1805124-08-6

2,5-Dichloro-3-(difluoromethoxy)benzamide

Cat. No.: B1447698
CAS No.: 1805124-08-6
M. Wt: 256.03 g/mol
InChI Key: HIFITJAAFVCFFD-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(difluoromethoxy)benzamide (CAS 1805124-08-6) is a benzamide derivative supplied as a high-purity compound for research purposes. This chemical features a dichloro-substituted benzene ring and a key difluoromethoxy group, a structural motif found in bioactive molecules . Its molecular formula is C 8 H 5 Cl 2 F 2 NO 2 , with a molecular weight of 256.03 g/mol . The core research value of this compound is its potential as a building block or intermediate in the development and study of phosphodiesterase 4 (PDE4) inhibitors . The PDE4 enzyme is a well-established therapeutic target for inflammatory diseases, as it hydrolyzes and inactiv the second messenger cyclic adenosine monophosphate (cAMP) . By potentially inhibiting PDE4, researchers can investigate pathways that elevate intracellular cAMP levels, leading to reduced activation of inflammatory cells such as neutrophils and eosinophils . This mechanism is clinically validated by drugs like Roflumilast, a difluoromethoxy-containing benzamide used for severe COPD and inflammatory skin conditions . Consequently, this compound is of significant interest for in vitro pharmacological assay development, structure-activity relationship (SAR) studies in medicinal chemistry, and exploring novel therapeutics for chronic inflammatory airway diseases like COPD and asthma . Please Note: This product is intended for research applications only and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,5-dichloro-3-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F2NO2/c9-3-1-4(7(13)14)6(10)5(2-3)15-8(11)12/h1-2,8H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFITJAAFVCFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation and Amidation from Nitrile Precursors

A patented method for related benzamide derivatives involves the hydrogenation of halogenated benzonitriles followed by amidation under catalytic conditions:

  • Step 1: Dissolution of 2-chloro-6-trifluoromethyl benzonitrile in a suitable solvent (e.g., methanol, ethanol, or 1,4-dioxane).
  • Step 2: Addition of catalysts such as triethylamine or DBU (as bases) and metal catalysts like Raney nickel or palladium on carbon.
  • Step 3: Introduction of hydrogen gas under controlled pressure and temperature (reaction times from 1 to 16 hours).
  • Step 4: Subsequent heating with a hydroxide catalyst (NaOH, KOH, or LiOH) in solvents like water or methanol to convert the intermediate to the benzamide.

This method is noted for using inexpensive and readily available raw materials and mild reaction conditions, which could be adapted for this compound synthesis by substituting appropriate precursors.

Step Reagents/Catalysts Solvent(s) Conditions Outcome
1 2-chloro-6-trifluoromethyl benzonitrile + triethylamine + Raney Ni Methanol, ethanol, or 1,4-dioxane H2 gas, 1-16 h, mild temp Reduction to intermediate amine/nitrile
2 NaOH or KOH Water, methanol Heating 1-4 h Formation of benzamide

This method provides regioselective introduction of the difluoromethoxy group at the 3-position, critical for obtaining the target compound with high purity and yield.

Amidation via Coupling Agents

Amidation of the carboxylic acid intermediate to form benzamide is often achieved through:

  • Activation of the carboxylic acid with coupling agents such as HATU, EDCI, or DCC.
  • Use of amines (e.g., ammonia or primary amines) to form the amide bond.
  • Typical solvents include DMF or dichloromethane.
  • Reaction temperatures range from room temperature to 40 °C with reaction times from several hours to overnight.

This approach allows for high yields and purity of the benzamide product, suitable for further functionalization if necessary.

Representative Research Findings

A study on related benzamide derivatives with difluoromethoxy substitutions demonstrated:

  • The importance of reaction pH and solvent choice for optimal SNAr reaction efficiency.
  • Use of microwave irradiation to reduce reaction times in nucleophilic substitutions.
  • Hydrolysis of esters followed by amidation to achieve the desired benzamide structure.
  • Purification by column chromatography and characterization by NMR and HPLC confirmed product integrity.

These findings support the adaptability of these methods to synthesize this compound with high selectivity and yield.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Solvents Conditions Advantages Challenges
Catalytic Hydrogenation + Amidation Raney Ni, triethylamine, NaOH Methanol, water, ethanol H2 gas, 1-16 h, mild heat Mild conditions, cheap materials Requires hydrogenation setup
SNAr for Difluoromethoxy Introduction Difluoromethoxide source, K2CO3 or Cs2CO3 DMF, DMSO 80–120 °C, several hours Regioselective substitution Elevated temperature required
Amidation via Coupling Agents HATU, EDCI, DCC, ammonia or amines DMF, DCM RT to 40 °C, hours to overnight High yield, mild conditions Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(difluoromethoxy)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can undergo oxidation to form corresponding oxidized products.

    Reduction Reactions: The compound can be reduced under specific conditions to yield reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions produce oxidized or reduced derivatives, respectively .

Scientific Research Applications

2,5-Dichloro-3-(difluoromethoxy)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below highlights key structural and functional differences between 2,5-Dichloro-3-(difluoromethoxy)benzamide and related benzamide derivatives:

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Biological Target/Use Key Activity/Notes
This compound Benzamide 2-Cl, 5-Cl, 3-OCHF₂ ~278.1* Unknown (research compound) Hypothesized enhanced metabolic stability due to -OCHF₂
Roflumilast Benzamide 3-OCH₂Cyclopropyl, 4-OCHF₂, N-(3,5-Cl₂-pyridin-4-yl) 403.2 PDE4 inhibitor IC₅₀: 0.2–0.9 nM against PDE4 isoforms
Etobenzanid Benzamide N-(2,3-Cl₂-phenyl), 4-OCH₂OEt ~314.7* Pesticide (herbicide) Inhibits cell wall synthesis in plants
Compound 16d Benzamide Chloro substituents (exact positions unspecified) N/A Tubulin polymerization Higher binding affinity than 16a

*Calculated based on molecular formulas.

Key Observations:
  • Halogenation : The dichloro substitution in this compound mirrors Roflumilast’s pyridine-attached 3,5-dichloro motif. Chlorine atoms enhance lipophilicity and target binding in both cases .
  • Fluorinated Alkoxy Groups: The difluoromethoxy group (-OCHF₂) in the target compound and Roflumilast improves metabolic stability compared to non-fluorinated analogs (e.g., methoxy or ethoxy in etobenzanid) .
  • tubulin) .

Differentiation Challenges

Benzamide derivatives with similar substituents (e.g., amisulpride, tiapride) are notoriously difficult to distinguish analytically due to overlapping structural features . For this compound, advanced techniques like high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) would be required to differentiate it from analogs like etobenzanid or Roflumilast .

Biological Activity

2,5-Dichloro-3-(difluoromethoxy)benzamide is a synthetic compound with the molecular formula C8_8H5_5Cl2_2F2_2NO2_2. Its unique structure, characterized by the presence of both chlorine and difluoromethoxy groups, makes it of significant interest in biological research. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

  • Molecular Weight : 256.03 g/mol
  • IUPAC Name : this compound
  • Chemical Structure :
    • InChI: InChI=1S/C8H5Cl2F2NO2/c9-3-1-4(7(13)14)6(10)5(2-3)15-8(11)12/h1-2,8H,(H2,13,14)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on benzamide derivatives have shown promising results against various fungi such as Botrytis cinerea and Fusarium graminearum. These findings suggest that modifications to the benzamide structure can enhance antifungal potency .

CompoundActivity Against Botrytis cinerea (%)Activity Against Fusarium graminearum (%)
10a84.4-
10d83.6-
10e83.3-
Control (pyraclostrobin)81.4-

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. It is believed that the difluoromethoxy group can enhance the compound's ability to interact with cellular targets involved in cancer progression. Research indicates that similar benzamide derivatives can inhibit cell proliferation in various cancer cell lines.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes responsible for cell division and proliferation.
  • Receptor Interaction : It can bind to receptors involved in signaling pathways that regulate cellular growth and apoptosis.

Case Studies

  • Antibacterial Activity : A study focusing on oxadiazol-containing benzamides demonstrated their effectiveness against multidrug-resistant bacteria by targeting the FtsZ protein, which is crucial for bacterial cell division. Although not directly tested on this compound, the structural similarities suggest potential efficacy against similar bacterial strains .
  • Toxicity Assessment : Preliminary toxicity studies on related compounds indicate a low toxicity profile in zebrafish embryos, suggesting that derivatives like this compound may also possess favorable safety characteristics for further development .

Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Potential
This compoundModeratePromising
2,5-Dichloro-3-methoxybenzamideLowModerate
2,5-Dichloro-3-(trifluoromethoxy)benzamideHighHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dichloro-3-(difluoromethoxy)benzamide
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2,5-Dichloro-3-(difluoromethoxy)benzamide

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